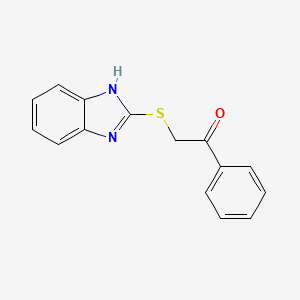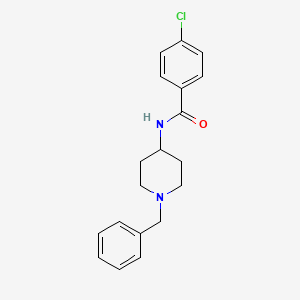
2,6-Dichloro(3-pyridyl) 4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl) ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Dichloro(3-pyridyl) 4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl) ketone” is a chemical compound . It is used in research and has potential applications in the pharmaceutical industry .
Synthesis Analysis
The synthesis of this compound might involve the use of trifluoromethylpyridines (TFMP) and its derivatives . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular formula of this compound is C17H14Cl3F3N4O, and it has a molecular weight of 453.7 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 453.7 g/mol . More detailed properties like melting point, boiling point, and density are not available in the current resources .Applications De Recherche Scientifique
Reactivity and Synthesis
- The reactivity studies of similar compounds, like ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with carbonyl compounds, indicate potential applications in forming Schiff's base and intramolecular hydrolysis processes. This could be relevant for synthesizing complex organic structures, including seven-membered rings and diazepine compounds (M. Joséalves et al., 2000).
Compound Stability and Fragmentation
- Studies on similar compounds, like mono-, di- and trichlorophenyl (4-pyridyl) ketones, show that these compounds exhibit specific fragmentation patterns in mass spectrometry. This could be important for analyzing the stability and degradation pathways of related compounds (Ulrike Herzig et al., 1977).
Catalysis and Enantioselectivity
- The synthesis of chiral di-2-pyridyl ketone ligands and their application in copper-catalyzed enantioselective cyclopropanation demonstrates the potential of similar compounds in asymmetric synthesis and catalysis (H. Kwong et al., 2000).
Application in Fluorescence Spectroscopy
- Boron difluoride pyridyl-β-diketonate derivatives synthesized from pyridyl-β-diketones, akin to the compound , show intense fluorescence in the blue-green region, suggesting potential applications in optical materials and fluorescence spectroscopy (Dun-jia Wang et al., 2013).
Molecular Structure and Bonding
- The use of di-2-pyridyl ketone in lanthanide(III) chemistry, leading to the formation of dinuclear complexes, highlights the utility of similar compounds in exploring molecular structures and bonding mechanisms in transition metal complexes (Katerina A. Thiakou et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(2,6-dichloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3F3N4O/c18-12-8-10(17(21,22)23)9-24-15(12)26-4-1-5-27(7-6-26)16(28)11-2-3-13(19)25-14(11)20/h2-3,8-9H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISUHCLXAGSPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=C(N=C(C=C2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol](/img/structure/B2882544.png)
![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2882547.png)

![3-fluoro-4-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2882549.png)


![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2882553.png)
![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2882555.png)
![Methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate](/img/structure/B2882556.png)


![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2882562.png)

